2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide
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Overview
Description
2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide is a chemical compound with the molecular formula C13H15N3O It is characterized by the presence of an amino group, a cyano group attached to a benzyl ring, and an isopropyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide typically involves the reaction of 3-cyano-benzylamine with isopropyl acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production typically employs automated systems to control reaction parameters, such as temperature, pressure, and reaction time, to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted acetamide compounds with different functional groups attached to the amino group.
Scientific Research Applications
2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: Explored as a potential drug candidate for various medical conditions. Its unique structural features make it a promising lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer synthesis, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(3-cyano-benzyl)-acetamide: Similar structure but lacks the isopropyl group.
2-Amino-N-(3-cyano-benzyl)-N-ethyl-acetamide: Contains an ethyl group instead of an isopropyl group.
2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide: Features a cyclopropyl group in place of the isopropyl group.
Uniqueness
2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity, biological activity, and physical properties. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
2-amino-N-[(3-cyanophenyl)methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-10(2)16(13(17)8-15)9-12-5-3-4-11(6-12)7-14/h3-6,10H,8-9,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETKWUXEPYGJRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)C#N)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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